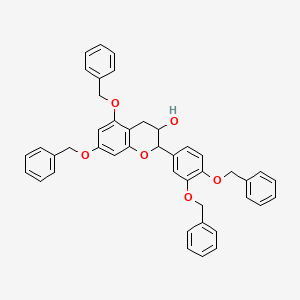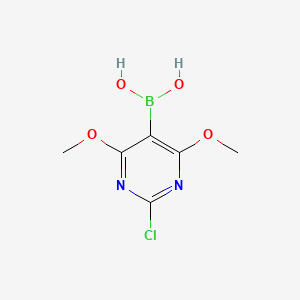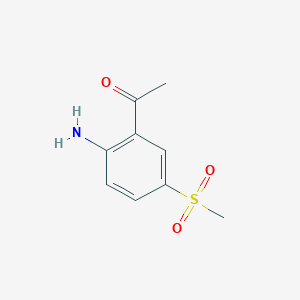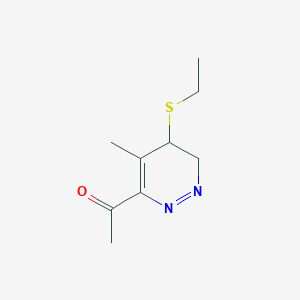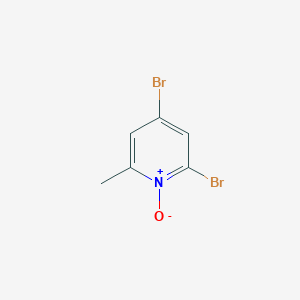
2,4-dibromo-6-methylpyridine N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-6-methylpyridine N-oxide is a heterocyclic organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of two bromine atoms at the 2 and 4 positions, a methyl group at the 6 position, and an N-oxide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-6-methylpyridine N-oxide typically involves the bromination of 6-methylpyridine N-oxide. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at a controlled temperature to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial in large-scale production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dibromo-6-methylpyridine N-oxide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The N-oxide functional group can be reduced to the corresponding pyridine derivative, while the methyl group can undergo oxidation to form carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and organometallic reagents.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation, while reducing agents like lithium aluminum hydride (LAH) or hydrogen gas in the presence of a catalyst can be employed for reduction.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives, depending on the nucleophile used.
Oxidation and Reduction: Products include carboxylic acids, aldehydes, and reduced pyridine derivatives.
Aplicaciones Científicas De Investigación
2,4-Dibromo-6-methylpyridine N-oxide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,4-dibromo-6-methylpyridine N-oxide involves its interaction with specific molecular targets and pathways. The N-oxide functional group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the bromine atoms can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dibromo-4-methylpyridine: Similar in structure but lacks the N-oxide functional group.
2-Methylpyridine N-oxide: Similar in structure but lacks the bromine atoms.
Uniqueness
2,4-Dibromo-6-methylpyridine N-oxide is unique due to the presence of both bromine atoms and the N-oxide functional group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C6H5Br2NO |
|---|---|
Peso molecular |
266.92 g/mol |
Nombre IUPAC |
2,4-dibromo-6-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H5Br2NO/c1-4-2-5(7)3-6(8)9(4)10/h2-3H,1H3 |
Clave InChI |
TUJCVHHVLAPVLI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=[N+]1[O-])Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


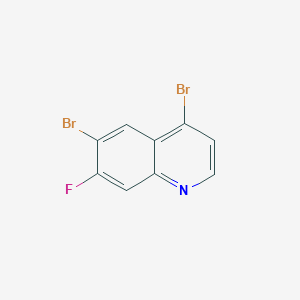
![Calcium;3-hydroxy-4-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-carboxylate](/img/structure/B13121080.png)
![1-Isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B13121083.png)
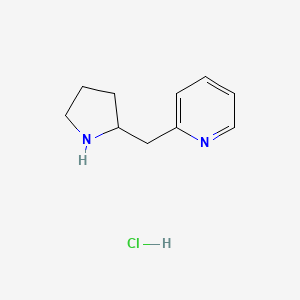
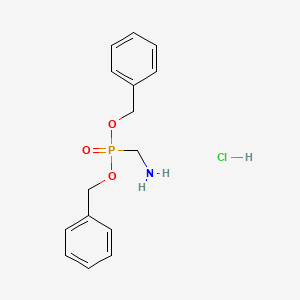
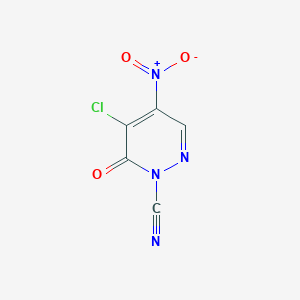
![n,n-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine](/img/structure/B13121117.png)
![(3aS,6R,6aR,9bS)-6-hydroxy-6,9-dimethyl-3-methylene-3a,4,5,6,6a,7-hexahydroazuleno[4,5-b]furan-2,8(3H,9bH)-dione](/img/structure/B13121118.png)
